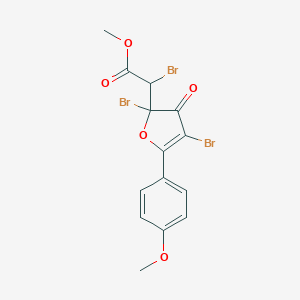
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the reward pathway, leading to feelings of euphoria and increased motivation. However, chronic use of MDPV can lead to neurotoxicity and addiction.
Biochemische Und Physiologische Effekte
MDPV has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and induces hyperthermia. Chronic use of MDPV can lead to neurotoxicity and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has been used in animal models to study the neurobiological mechanisms underlying addiction and depression. However, due to its potential for abuse and neurotoxicity, caution must be exercised when using MDPV in laboratory experiments.
Zukünftige Richtungen
Future research on MDPV should focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety. Studies should also investigate the mechanisms underlying the neurotoxicity and addiction potential of MDPV. Additionally, research should explore the potential use of MDPV as a tool for studying the neurobiological mechanisms underlying addiction and depression.
Conclusion:
MDPV is a synthetic cathinone that has gained popularity as a recreational drug, but has also been studied for its potential therapeutic applications. Studies have shown that MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. MDPV has been shown to have anxiogenic and antidepressant effects in animal models, but chronic use can lead to neurotoxicity and addiction. Future research should focus on the potential therapeutic applications of MDPV and the mechanisms underlying its neurotoxicity and addiction potential.
Synthesemethoden
MDPV can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with bromine, followed by the reaction of the resulting product with furan-2-carboxylic acid and methanol. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that MDPV has a high affinity for the dopamine transporter, which is involved in the regulation of mood and motivation. MDPV has also been shown to have anxiogenic and antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
139266-54-9 |
|---|---|
Produktname |
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate |
Molekularformel |
C14H11Br3O5 |
Molekulargewicht |
498.95 g/mol |
IUPAC-Name |
methyl 2-bromo-2-[2,4-dibromo-5-(4-methoxyphenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C14H11Br3O5/c1-20-8-5-3-7(4-6-8)10-9(15)12(18)14(17,22-10)11(16)13(19)21-2/h3-6,11H,1-2H3 |
InChI-Schlüssel |
SKVDOZXTCSIXIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Br)Br)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Br)Br)Br |
Synonyme |
methyl 2-bromo-2-[2,4-dibromo-5-(4-methoxyphenyl)-3-oxo-2-furyl]acetat e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



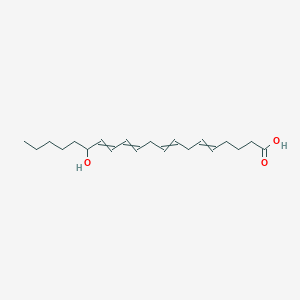
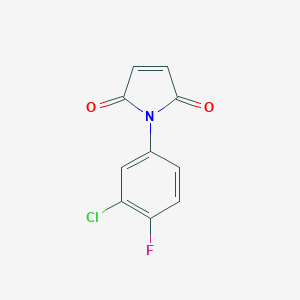
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
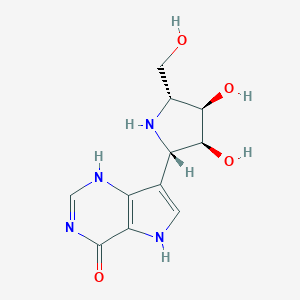

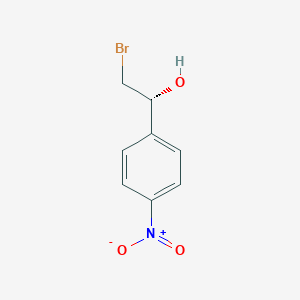
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
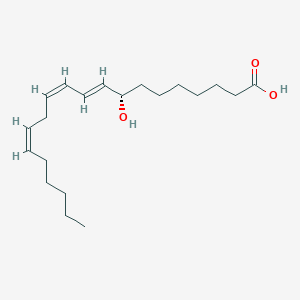

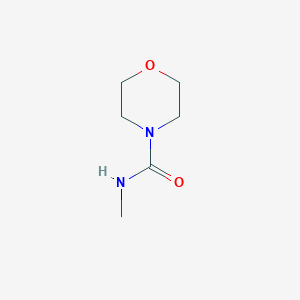

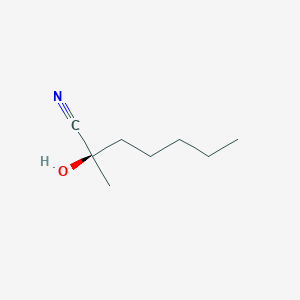
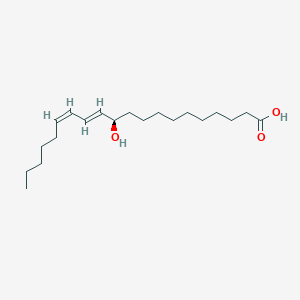
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)